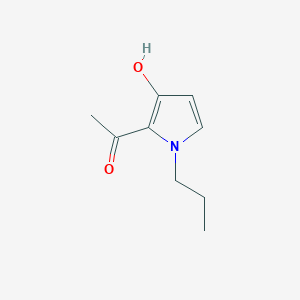

1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone

Description

1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H13NO2 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle

Properties

CAS No. |

82756-30-7 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

1-(3-hydroxy-1-propylpyrrol-2-yl)ethanone |

InChI |

InChI=1S/C9H13NO2/c1-3-5-10-6-4-8(12)9(10)7(2)11/h4,6,12H,3,5H2,1-2H3 |

InChI Key |

IASWNDJGHUYDGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=C1C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 3-hydroxy-1-propylpyrrole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Oxidation Reactions

The ethanone moiety undergoes oxidation to form carboxylic acids. For example:

-

Reagent : Potassium permanganate (KMnO₄) under acidic conditions.

-

Product : 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)acetic acid.

-

Mechanism : The ketone group is oxidized to a carboxyl group via intermediate enol tautomerization.

Supporting Data :

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, reflux | ~60% |

Reduction Reactions

The ketone group is reduced to a secondary alcohol:

-

Reagent : Sodium borohydride (NaBH₄) in ethanol.

-

Product : 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanol.

-

Mechanism : Nucleophilic hydride attack on the carbonyl carbon.

Supporting Data :

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Reduction | NaBH₄, EtOH, 0°C | ~75% |

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution. For bromination:

-

Reagent : Bromine (Br₂) in dichloromethane.

-

Product : 5-Bromo-1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone.

-

Regioselectivity : Bromination occurs preferentially at the 5-position due to directing effects of the ethanone and hydroxypropyl groups.

Supporting Data :

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, RT | ~45% |

Condensation Reactions

The ketone participates in nucleophilic acyl substitution. For example, with amines:

-

Reagent : Aniline in DMF with Na₂CO₃.

-

Product : Schiff base derivative (e.g., -phenyl-1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)methanimine $$).

-

Conditions : 55°C, 2 hours.

Supporting Data :

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | DMF, Na₂CO₃, 55°C | ~50% |

Esterification of the Hydroxyl Group

The hydroxyl group in the propyl chain reacts with acyl chlorides:

-

Reagent : Acetyl chloride (CH₃COCl) in pyridine.

-

Product : 1-(3-acetoxy-1-propyl-1H-pyrrol-2-yl)ethanone.

-

Mechanism : Nucleophilic acyl substitution.

Supporting Data :

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | CH₃COCl, pyridine, RT | ~70% |

Complexation with Metal Ions

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrrole nitrogen and ketone oxygen:

Scientific Research Applications

Synthesis of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone

The synthesis of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone typically involves multi-step organic reactions. These may include:

- Formation of the Pyrrole Ring : The initial step often involves the condensation of an appropriate aldehyde with an amine to form the pyrrole structure.

- Hydroxylation : Subsequent hydroxylation can be achieved through various methods, such as using oxidizing agents or enzymatic processes.

- Acetylation : Finally, the introduction of the ethanone group can be accomplished through acetylation reactions.

These synthetic pathways are critical for producing the compound in sufficient quantities for research and application.

Pharmacological Properties

Research has indicated that 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone exhibits several pharmacological properties, including:

- Antioxidant Activity : Studies have shown that compounds with a pyrrole structure can act as effective antioxidants, which may help in reducing oxidative stress in biological systems .

- Anti-inflammatory Effects : Some derivatives of pyrrole have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Therapeutic Applications

The therapeutic applications of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone include:

- Neurological Disorders : Due to its potential neuroprotective effects, this compound may be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Pain Management : The analgesic properties observed in related compounds suggest that 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone could be developed into a pain relief medication .

- Cancer Treatment : Preliminary studies indicate that pyrrole derivatives may inhibit cancer cell proliferation, positioning this compound as a potential chemotherapeutic agent .

Case Study 1: Antioxidant Activity Evaluation

In a study published by the Royal Society of Chemistry, the antioxidant activity of various pyrrole derivatives was evaluated using DPPH radical scavenging assays. Results indicated that compounds similar to 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone exhibited significant radical scavenging activity, suggesting their potential use in preventing oxidative damage in cells .

Case Study 2: Anti-inflammatory Effects

Another research article investigated the anti-inflammatory effects of pyrrole derivatives in animal models. The study found that administration of these compounds significantly reduced inflammation markers in serum and tissue samples, supporting their use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pyrrole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

1-(1H-pyrrol-2-yl)ethanone: A simpler derivative with similar chemical properties but lacking the hydroxyl and propyl groups.

2-acetylpyrrole: Another pyrrole derivative with an acetyl group at the 2-position.

1-(3-hydroxy-1H-pyrrol-2-yl)ethanone: A closely related compound with a hydroxyl group at the 3-position.

Uniqueness

1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of both hydroxyl and propyl groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to simpler pyrrole derivatives.

Biological Activity

1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which allow it to interact with various biological targets. This article reviews the biological activity of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone can be represented as follows:

This compound features a pyrrole ring, which is known for its diverse biological activities. The hydroxyl and carbonyl groups contribute to its reactivity and interaction with biological molecules.

Antimicrobial Activity

Research has indicated that 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 3.12 to 12.5 µg/mL, suggesting a potent antimicrobial effect comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 10 - 20 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In a model of acute inflammation, treatment with 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may inhibit the activation of pathways involved in inflammation, potentially through the modulation of NF-kB signaling .

Anticancer Activity

Recent studies have explored the anticancer potential of this pyrrole derivative. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis |

| HCT116 | 20 | G0/G1 Arrest |

The biological effects of 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone are attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, influencing various signaling pathways involved in inflammation and cell proliferation. The precise molecular targets remain under investigation, but preliminary data suggest interactions with cyclooxygenase enzymes and various kinases involved in cancer progression .

Case Studies

Several studies have documented the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that when combined with conventional antibiotics, the effectiveness against resistant bacterial strains increased significantly, indicating potential for use in combination therapies .

- Anti-inflammatory Effects : In vivo models showed that administration of the compound reduced paw edema significantly compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

- Anticancer Research : A recent investigation into its effects on tumor growth in xenograft models revealed a substantial decrease in tumor size when treated with this compound, further supporting its development as an anticancer agent .

Q & A

Basic: What are the recommended synthetic methodologies for 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone, and how are reaction conditions optimized?

The synthesis of pyrrole derivatives like 1-(3-hydroxy-1-propyl-1H-pyrrol-2-yl)ethanone typically involves multicomponent reactions or annulation strategies. For example, substituted pyrroles can be synthesized via Darzens-type reactions using acyl phosphonates and α-bromo ketones under basic conditions, yielding regioselective products . Reaction optimization includes adjusting catalysts (e.g., iodine in ethanol), temperature (80–100°C), and solvent polarity to enhance yields. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .

Basic: How is the compound characterized to confirm its structural identity and purity?

Characterization involves:

- Spectroscopy :

- IR : Peaks at ~1651 cm⁻¹ (C=O stretch) and ~3059 cm⁻¹ (aromatic C-H) confirm functional groups .

- NMR : NMR signals at δ 2.10–2.42 ppm (methyl groups) and δ 6.67–7.50 ppm (aromatic protons) validate substituent positions .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., 109.1259 g/mol for the parent pyrrole ethanone) .

- Chromatography : GC-MS with polar columns (e.g., GT-10-4) assesses purity and identifies byproducts .

Advanced: What crystallographic methods are suitable for resolving structural ambiguities, and how is SHELX software utilized?

X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) minimize thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are critical for solving small-molecule structures, leveraging Patterson methods for heavy atoms and least-squares refinement for H-atom positioning . For macromolecules, SHELXPRO interfaces with density modification tools. Disordered hydroxy or propyl groups require constrained refinement using DFIX or ISOR commands .

Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Discrepancies in properties like melting points (e.g., 1943–2008°C in NIST data ) arise from polymorphic forms or measurement techniques. To resolve:

- Reproduce experiments : Use differential scanning calorimetry (DSC) with controlled heating rates.

- Validate purity : Cross-check with HPLC or GC-MS to exclude impurities affecting thermal behavior .

- Consult multiple sources : Compare NIST data with peer-reviewed studies to identify consensus values.

Advanced: What computational approaches predict the compound’s reactivity and stability?

- DFT Calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in ethanol/water) to assess hydrolytic stability of the hydroxypropyl group .

- Thermodynamic Data : Sublimation enthalpy (ΔsubH) and heat capacity (Cp) from NIST WebBook guide reaction scalability .

Advanced: What safety protocols are critical for handling this compound in lab settings?

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of skin/eye irritation (H313/H333) .

- Waste Management : Segregate waste for professional disposal to avoid environmental release of toxic byproducts (e.g., NOx from decomposition) .

- First Aid : Immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .

Advanced: How does substituent variation (e.g., propyl vs. benzyl groups) impact biological activity?

- Structure-Activity Relationships (SAR) : Replace the hydroxypropyl group with bulkier substituents (e.g., benzyl) to assess steric effects on enzyme inhibition (e.g., prolyl endopeptidase) .

- In Silico Docking : AutoDock Vina predicts binding affinities to target proteins, guiding rational design .

Basic: What are the key regulatory considerations for using this compound in academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.